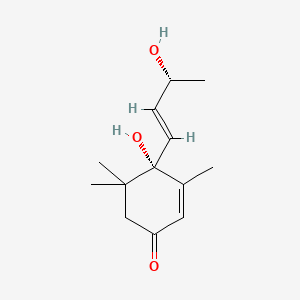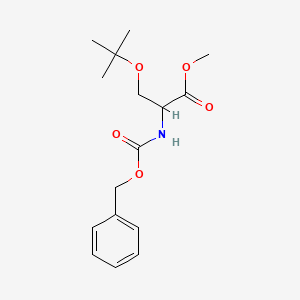
6,7-dimethoxy-2-methyl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6,7-dimethoxy-2-methyl-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-methyl-1H-quinazolin-4-one involves several steps, each requiring specific reaction conditions and reagents. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors with precise control over reaction parameters.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
6,7-dimethoxy-2-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can have varied applications in different fields.
科学研究应用
6,7-dimethoxy-2-methyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is utilized in the production of various industrial products and materials.
作用机制
The mechanism of action of 6,7-dimethoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Biological Effects: These interactions result in various biological effects, which are the subject of ongoing research.
属性
IUPAC Name |
6,7-dimethoxy-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-8-5-10(16-3)9(15-2)4-7(8)11(14)13-6/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDKXNXSIGTHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC(=C(C=C2N1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=CC(=C(C=C2N1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[(2-chlorophenyl)methylamino]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7795145.png)
![5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7795162.png)

![N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid](/img/structure/B7795183.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B7795184.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B7795193.png)



![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)
![2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B7795236.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzamide](/img/structure/B7795243.png)

